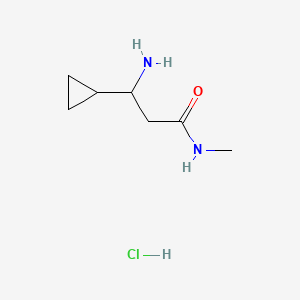
3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride is a chemical compound with the molecular formula C7H14ClNO It is known for its unique structure, which includes a cyclopropyl group, an amino group, and a methylpropanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride typically involves the reaction of cyclopropylamine with N-methylpropanamide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves:
Cyclopropylamine: Reacting with N-methylpropanamide.
Hydrochloric Acid: Used to form the hydrochloride salt.
Reaction Conditions: Typically conducted at room temperature with stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch Reactors: For controlled reaction conditions.
Purification Steps: Including crystallization and filtration to obtain the pure hydrochloride salt.
化学反应分析
Types of Reactions
3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation Products: Oxides or hydroxyl derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Various substituted amides or amines.
科学研究应用
3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: Binding to active sites of enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
3-amino-3-imino-N-methylpropanamide hydrochloride: Similar structure but with an imino group.
3-amino-3-cyclopropyl-N-(cyclopropylmethyl)propanamide: Contains an additional cyclopropylmethyl group.
Uniqueness
3-amino-3-cyclopropyl-N-methylpropanamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H15ClN2O |
|---|---|
分子量 |
178.66 g/mol |
IUPAC 名称 |
3-amino-3-cyclopropyl-N-methylpropanamide;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-9-7(10)4-6(8)5-2-3-5;/h5-6H,2-4,8H2,1H3,(H,9,10);1H |
InChI 键 |
LYCGFDSAWWJQLZ-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CC(C1CC1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


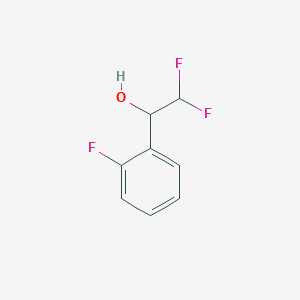


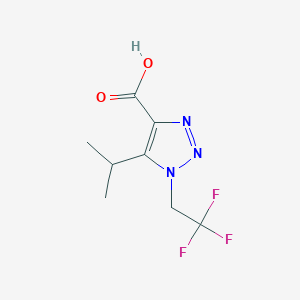
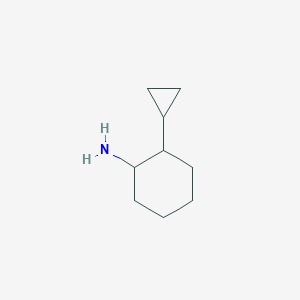
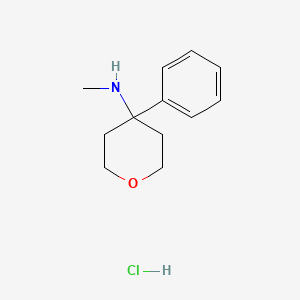
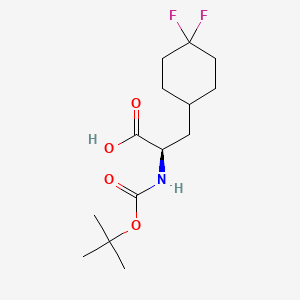
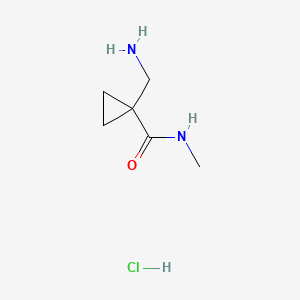
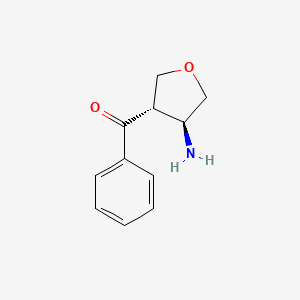
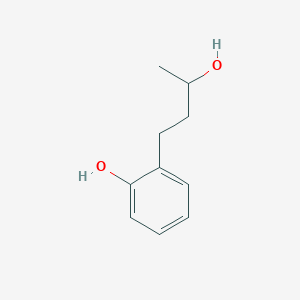
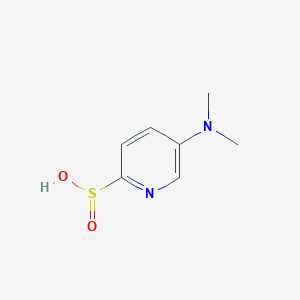
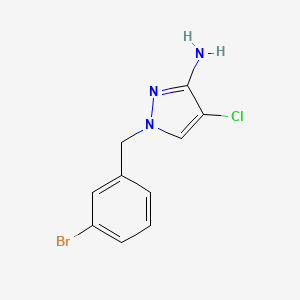
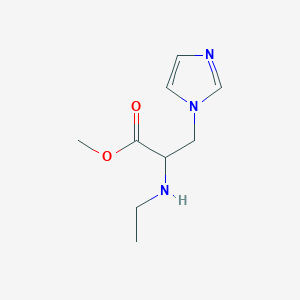
![3-Bromo-7-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13623979.png)
